molecular formula C9H10N2O2S B1277065 3-cyano-N,N-dimethylbenzenesulfonamide CAS No. 597561-38-1

3-cyano-N,N-dimethylbenzenesulfonamide

Cat. No.: B1277065
CAS No.: 597561-38-1
M. Wt: 210.26 g/mol
InChI Key: XXZJKIAEWPTBDI-UHFFFAOYSA-N
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Description

3-cyano-N,N-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C₉H₁₀N₂O₂S. It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO₂NH₂) attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N,N-dimethylbenzenesulfonamide typically involves the reaction of 3-cyanobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The cyano group and the sulfonamide group can participate in nucleophilic substitution reactions. For example, the cyano group can be converted to an amine group through hydrogenation.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Amines: From the reduction of the cyano group.

    Sulfonic Acids: From the oxidation of the sulfonamide group.

Scientific Research Applications

Chemistry: 3-cyano-N,N-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and catalysts.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamides in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its sulfonamide group is a key pharmacophore in many therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to enzyme inhibition. The cyano group can participate in nucleophilic addition reactions, affecting the activity of enzymes and other proteins.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Protein Interactions: It can interact with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    3-cyano-N,N-dimethylbenzenesulfonyl chloride: Similar structure but with a chloride group instead of a sulfonamide group.

    3-cyano-N,N-dimethylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness: 3-cyano-N,N-dimethylbenzenesulfonamide is unique due to its combination of a cyano group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-cyano-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZJKIAEWPTBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429161
Record name 3-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597561-38-1
Record name 3-Cyano-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597561-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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